4'-Methoxy-3'-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. Its synthesis has been reported in scientific literature, though specific details regarding the reaction pathways and procedures are limited due to potential commercial sensitivity. However, researchers have successfully characterized the compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity [].
While the specific applications of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in scientific research are not extensively documented, its structural features suggest potential avenues for exploration:
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a derivative of acetophenone characterized by the presence of a methoxy group and a trifluoromethyl group. Its molecular formula is C₁₀H₉F₃O₂, and it has a molecular weight of approximately 218.18 g/mol. The compound typically appears as a white to pale yellow solid with a melting point ranging from 57 to 61 °C . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and chemical reactivity.
As mentioned earlier, there is no current research available describing a specific mechanism of action for 4'-Methoxy-3'-(trifluoromethyl)acetophenone.
Due to the lack of specific research on this compound, no data is available regarding its safety profile. However, as a general guideline, aromatic ketones can exhibit some degree of toxicity and should be handled with care using appropriate personal protective equipment in a well-ventilated laboratory environment [].
These reactions can be influenced by various reagents and conditions, leading to diverse products.
Several synthesis methods exist for producing 4'-Methoxy-3'-(trifluoromethyl)acetophenone:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for desired outcomes.
4'-Methoxy-3'-(trifluoromethyl)acetophenone has various applications:
Studies on similar compounds suggest that the presence of trifluoromethyl groups enhances interaction with biological targets. These interactions may involve:
Further research is necessary to elucidate specific interactions involving 4'-Methoxy-3'-(trifluoromethyl)acetophenone.
Several compounds share structural similarities with 4'-Methoxy-3'-(trifluoromethyl)acetophenone. Notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Trifluoromethylacetophenone | Trifluoromethyl group only | Lacks methoxy group; different reactivity |
2,2,2-Trifluoroacetophenone | Trifluoromethyl group at different position | Variations in substitution patterns |
(Trifluoromethoxy)benzene | Trifluoromethoxy instead of trifluoromethyl | Distinct properties due to differing functional groups |
These comparisons highlight how variations in substituents affect chemical behavior and potential applications.
Irritant